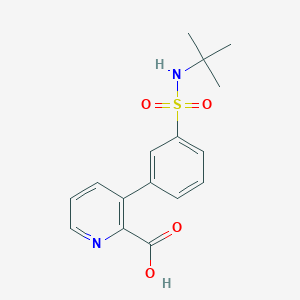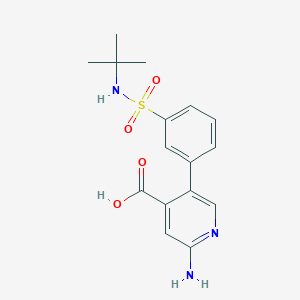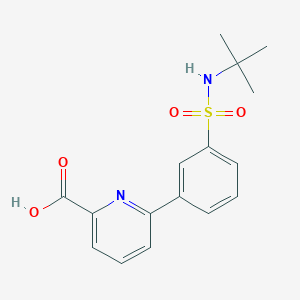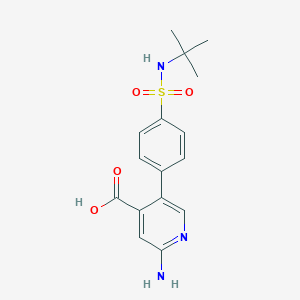
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-t-Butylsulfamoylphenyl)nicotinic acid (5-BTBPA) is an organic compound belonging to the family of nicotinic acids. It is an important intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. The compound has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology.
科学研究应用
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential applications in the fields of medicinal chemistry, drug delivery, biochemistry, and physiology. In medicinal chemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. In drug delivery, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be used as a carrier molecule to deliver drugs to target cells. In biochemistry, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate enzyme activity and regulate gene expression. In physiology, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of neurotransmitters, hormones, and other signaling molecules.
作用机制
The exact mechanism of action of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are found in the brain, heart, and other organs. It is thought to modulate the activity of neurotransmitters, hormones, and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In the brain, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of neurotransmitters and hormones, which can have an effect on mood, behavior, and cognition. In the heart, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of calcium channels, which can have an effect on cardiac function. In the liver, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of enzymes involved in drug metabolism, which can have an effect on the efficacy of drugs.
实验室实验的优点和局限性
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. It is also relatively non-toxic, which makes it safe to use in laboratory experiments. However, 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% also has some limitations. It is not very soluble in organic solvents, which can make it difficult to purify. It is also not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
未来方向
The potential future directions for 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and drug delivery. Additionally, further research into the synthesis of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers may lead to more efficient and cost-effective methods of production. Finally, further research into the safety and toxicity of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% may lead to its use in more applications.
合成方法
5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-t-butylsulfamoylphenol with nicotinic acid in aqueous solution. This reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction produces a mixture of 5-(4-t-Butylsulfamoylphenyl)nicotinic acid, 95% and its isomers, which can then be separated by column chromatography.
属性
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)14-6-4-11(5-7-14)12-8-13(15(19)20)10-17-9-12/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJGFBXBQXWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)



![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)








